2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
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Overview
Description
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is a complex organic compound with a unique structure that includes a cyclohexene ring, phenyl group, and prop-2-enyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide typically involves multiple steps, starting with the preparation of the cyclohexene ring and subsequent functionalization. Common synthetic routes include:
Cyclohexene Ring Formation: This can be achieved through Diels-Alder reactions or other cyclization methods.
Phenyl Group Introduction: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation.
Prop-2-enyl Substitution: This step often involves the use of allyl halides and a suitable base to introduce the prop-2-enyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or prop-2-enyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Allyl halides, bases like sodium hydride (NaH)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amides, alkanes
Substitution: Substituted phenyl or prop-2-enyl derivatives
Scientific Research Applications
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-N-prop-2-enylcyclohexan-1-amine
- N-ethyl-1-phenyl-N-prop-2-enylcyclohexan-1-amine
- N-benzyl-1-prop-2-enylcyclohexan-1-amine
Uniqueness
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-N-phenyl-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-2-12-18-16(20)14-10-6-7-11-15(14)17(21)19-13-8-4-3-5-9-13/h2-9,14-15H,1,10-12H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQVQNDTCIECFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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